molecular formula C9H22ClN B3392113 2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt CAS No. 7754-40-7

2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt

Cat. No.: B3392113
CAS No.: 7754-40-7
M. Wt: 179.73 g/mol
InChI Key: CPBJQFCOXFWNBP-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt is a chemical compound with the molecular formula C9H21N.ClH. It is a derivative of 2,2,4,4-tetramethylpentan-3-amine, where the amine group is protonated to form the hydrochloride salt. This compound is known for its stability and is often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-tetramethylpentan-3-amine hydrochloride salt typically involves the following steps:

  • Starting Material: : The synthesis begins with 2,2,4,4-tetramethylpentan-3-one as the starting material.

  • Reduction: : The ketone group is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Protonation: : The resulting amine is then protonated using hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale reduction processes to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form a nitro compound or other oxidized derivatives.

  • Reduction: : The compound can act as a reducing agent in certain reactions.

  • Substitution: : The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

  • Oxidation: : Nitro compounds, aldehydes, and carboxylic acids.

  • Reduction: : Alcohols and amines.

  • Substitution: : Amides, esters, and ethers.

Scientific Research Applications

2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt is used in various scientific research applications, including:

  • Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : In the study of enzyme inhibition and as a potential inhibitor for certain biological targets.

  • Medicine: : In the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: : In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2,4,4-tetramethylpentan-3-amine hydrochloride salt exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

2,2,4,4-Tetramethylpentan-3-amine hydrochloride salt is similar to other amine hydrochloride salts, such as 2,2,6,6-tetramethylpiperidine hydrochloride and 1,1,3,3-tetramethylguanidine hydrochloride. its unique structure and stability make it particularly useful in certain applications. The differences in molecular structure can lead to variations in reactivity and biological activity.

List of Similar Compounds

  • 2,2,6,6-Tetramethylpiperidine hydrochloride

  • 1,1,3,3-Tetramethylguanidine hydrochloride

  • 2,2,4,4-Tetramethyl-3-pentanone imine

Properties

IUPAC Name

2,2,4,4-tetramethylpentan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N.ClH/c1-8(2,3)7(10)9(4,5)6;/h7H,10H2,1-6H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBJQFCOXFWNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7754-40-7
Record name 3-Pentanamine, 2,2,4,4-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7754-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4,4-tetramethylpentan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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